molecular formula C20H22ClN5O B11000584 1-(6-chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B11000584
M. Wt: 383.9 g/mol
InChI Key: VKXJIEQPKZQQKP-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring substituted with a chlorine atom at the 6th position, an indole moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Chlorination: The pyridazine ring is then chlorinated at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.

    Indole Attachment: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide linkage, typically through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods: Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized derivatives of the indole or piperidine moieties.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding molecular mechanisms.

    Industrial Applications: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

    1-(6-Chloropyridazin-3-yl)piperidin-4-one: A structurally related compound with a similar pyridazine and piperidine core.

    2-(1-(6-Chloropyridazin-3-yl)-1H-indol-3-yl)acetic acid: Another compound featuring the indole and pyridazine moieties.

Uniqueness: 1-(6-Chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22ClN5O

Molecular Weight

383.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H22ClN5O/c21-18-7-8-19(25-24-18)26-11-3-4-15(13-26)20(27)22-10-9-14-12-23-17-6-2-1-5-16(14)17/h1-2,5-8,12,15,23H,3-4,9-11,13H2,(H,22,27)

InChI Key

VKXJIEQPKZQQKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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